molecular formula C4H4N2S3 B1671375 Endodan CAS No. 33813-20-6

Endodan

Cat. No. B1671375
CAS RN: 33813-20-6
M. Wt: 176.3 g/mol
InChI Key: BFTGQIQVUVTBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endodan is a medication used to relieve moderate to moderately severe pain . It contains two active ingredients: oxycodone and aspirin . Oxycodone is an opioid pain reliever that acts on certain parts of the brain to relieve pain . Aspirin is known as a salicylate and a nonsteroidal anti-inflammatory drug (NSAID) that works by blocking a certain natural substance in your body to reduce pain and swelling .

Scientific Research Applications

Teratogenicity and Embryotoxicity Studies

Endodan, also known as ethylene-thiuram monosulphide, has been the subject of scientific research focusing on its teratogenicity and embryotoxicity. A study on albino rats demonstrated a low teratogenic and embryotoxic activity of Endodan after a single treatment. However, it showed a pronounced cumulative effect with daily administration, affecting the functional state of the nervous system of the progeny without changing viability and body weight gain during the postnatal period (Vergieva, 1984).

Reproductive Function Assessment

In another study, the impact of Endodan on the reproductive function of parent generation albino rats was assessed. The research involved examining the postnatal development of three successive generations of rats exposed to Endodan, and it used various integral toxicological methods to evaluate the effects. The study found light gonadotropic effects, slight teratogenic and mutagenic activity, and suggested that Endodan has relatively higher perspectives for practical use concerning the potential risk of the population, though with a need for strict observation of hygienic standards and safety rules in its handling (Ivanova-chemishanska et al., 1981).

Genotoxicity Evaluation

Endodan's genotoxic effects were investigated in a variety of test systems, including the Ames test and human lymphocyte cell cultures. The study found that Endodan's genotoxicity ranged from negative to slightly positive in different test systems. Specifically, at certain concentrations, Endodan induced base-pair substitutions in the TA100 strain of Salmonella typhimurium and caused chromosomal aberrations in hamster bone marrow cells. The research highlights the varied genotoxic responses of Endodan depending on the test system used (Tzoneva et al., 1985).

Endodan in Microbial Degradation Studies

Research on Endodan has also explored its role in microbial degradation. Endosulfan, known commercially as Endodan, is a cyclodieneorganochlorine insecticide with broad activity. Understanding its degradation pathways and environmental impact is crucial forassessing its ecological consequences and potential applications in bioremediation (Kondo, 2017).

Safety And Hazards

Endodan exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of Endodan . Accidental ingestion of even one dose of Endodan, especially by children, can result in a fatal overdose of oxycodone .

properties

IUPAC Name

5,6-dihydroimidazo[2,1-c][1,2,4]dithiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S3/c7-4-6-2-1-5-3(6)8-9-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTGQIQVUVTBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)SSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187473
Record name 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endodan

CAS RN

33813-20-6
Record name Ethylenethiuram monosulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33813-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETEM [BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE BISTHIURAM MONOSULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG03351C2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Endodan
Reactant of Route 2
Endodan
Reactant of Route 3
Endodan
Reactant of Route 4
Endodan
Reactant of Route 5
Endodan
Reactant of Route 6
Endodan

Citations

For This Compound
171
Citations
M Tzoneva, A Kappas, V Georgieva… - Mutation Research …, 1985 - Elsevier
Two pesticides, the fungicide Endodan (ethylene thiuram monosulphide) and the insecticide-acaricide Kilacar (bis(parachlorophenyl)cyclopropyl methanol), produced or used in the …
Number of citations: 12 www.sciencedirect.com
T Vergieva - Problemi Na Khigienata, 1984 - europepmc.org
An experiment was carried out on albino rats for the assessment of the effect, during gestation, of the fungicide endodan (ethylene-thiuram monosulphide) on the intrauterine and …
Number of citations: 4 europepmc.org
L Ivanova-Chemishanska, T Vergieva… - Problemi na …, 1981 - europepmc.org
An experimental assessment was made on endodan (ETM) effect, dithiocarbamate preparation, on the reproductive function of the parent generation albino rats, perorally intoxicated (…
Number of citations: 4 europepmc.org
L Ivanova-Chemishanska, G Antov - Further Studies in the Assessment of …, 1980 - Springer
… Endodan: Fo showed changes in the enzyme activity of their homogenated testes. A … directly poisoned by the pesticides fundasol, balagrin and endodan as well as the data from the Fl to …
Number of citations: 9 link.springer.com
L Ivanova-Chemishanska, T Vergieva… - Journal of hygiene …, 1980 - europepmc.org
The hygienic significance of the studies on pesticides from the aspect of their" long-term" effects upon the individual and the generations are emphasized. The basic methods and …
Number of citations: 7 europepmc.org
RE Enck - American Journal of Hospice and Palliative …, 2011 - journals.sagepub.com
Opioids are the backbone of the management of moderate to severe pain as defined by the World Health Organization ladder. In most patients, morphine is the favored drug, however, …
Number of citations: 4 journals.sagepub.com
T Vergieva, C Zaikov - Further Studies in the Assessment of Toxic Actions …, 1980 - Springer
… The results obtained with prenatal exposure to lead acetate, alcohol, styrene and the fungicide endodan were presented and discussed. …
Number of citations: 1 link.springer.com
A Bajnova, L Tomova - Khigiena i Zdraveopazvane, 1980 - hero.epa.gov
HEEP COPYRIGHT: BIOL ABS. REVIEW HUMAN FUNDAZOL ENDODAN PEROCIN ACREX AKTELIC LINDANE SEVIN TETRA METHYL THIURAM DI SULFIDE FUNGICIDE …
Number of citations: 0 hero.epa.gov
S Al-Nazhan - J Endod, 1991 - researchgate.net
The morphology of the teeth is discussed widely in the literature. The presence of an additional canal in the maxillary central incisor is extremely rare, as is indicated in several …
Number of citations: 30 www.researchgate.net
R Vachkova-Petrova - Mutation Research/Environmental Mutagenesis and …, 1981 - Elsevier
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.